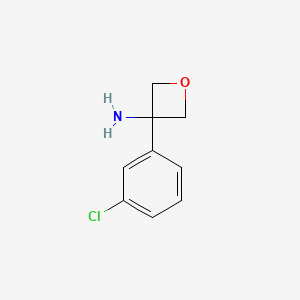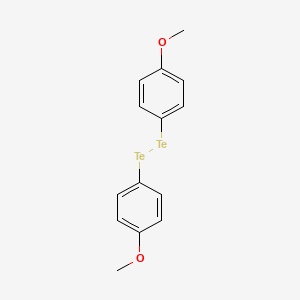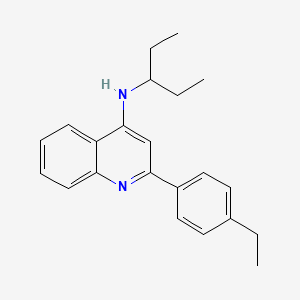
2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine is an organic compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring system substituted with an ethylphenyl group and an ethylpropylamine group. Quinolinamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Amine Substitution: The final step involves the introduction of the ethylpropylamine group through nucleophilic substitution. This can be achieved by reacting the intermediate product with 1-ethylpropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
類似化合物との比較
Similar Compounds
- 2-(4-methylphenyl)-N-(1-ethylpropyl)-4-quinolinamine
- 2-(4-ethylphenyl)-N-(1-methylpropyl)-4-quinolinamine
- 2-(4-ethylphenyl)-N-(1-ethylbutyl)-4-quinolinamine
Uniqueness
2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
853330-87-7 |
|---|---|
分子式 |
C22H26N2 |
分子量 |
318.5 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-N-pentan-3-ylquinolin-4-amine |
InChI |
InChI=1S/C22H26N2/c1-4-16-11-13-17(14-12-16)21-15-22(23-18(5-2)6-3)19-9-7-8-10-20(19)24-21/h7-15,18H,4-6H2,1-3H3,(H,23,24) |
InChIキー |
GBBVCWYYZZOTTB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
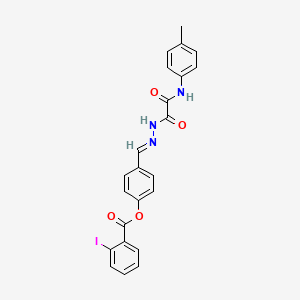

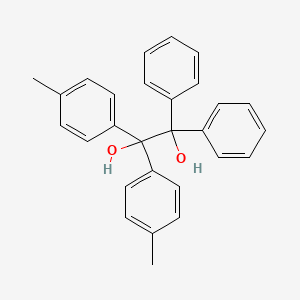
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
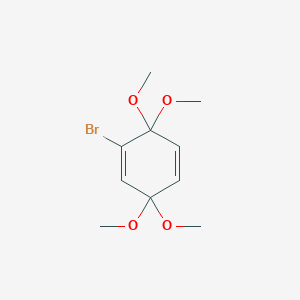
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)


